molecular formula C8H11ClN2 B14856248 2-(4-Chloro-6-methylpyridin-2-YL)ethanamine

2-(4-Chloro-6-methylpyridin-2-YL)ethanamine

Cat. No.: B14856248
M. Wt: 170.64 g/mol
InChI Key: PYDQEKVTALLNGC-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyridin-2-YL)ethanamine typically involves the reaction of 4-chloro-6-methylpyridine with ethylamine under controlled conditions. One common method is the reductive amination of 4-chloro-6-methylpyridine using ethylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-6-methylpyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)ethanamine: Similar structure but lacks the chloro substituent.

    2-(4-Chloro-2-methylpyridin-2-yl)ethanamine: Similar structure with a different position of the methyl group.

    2-(4-Chloro-6-methylpyrimidin-2-yl)ethanamine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(4-Chloro-6-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloro-6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-7(9)5-8(11-6)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

PYDQEKVTALLNGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCN)Cl

Origin of Product

United States

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